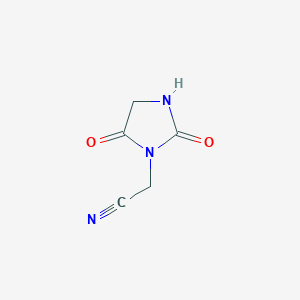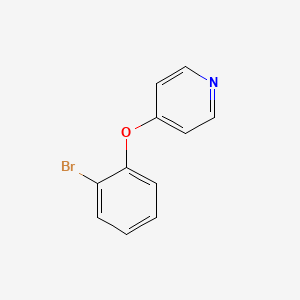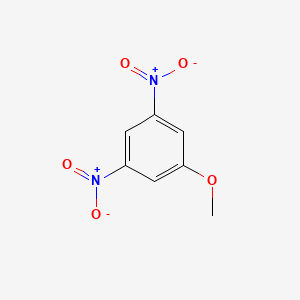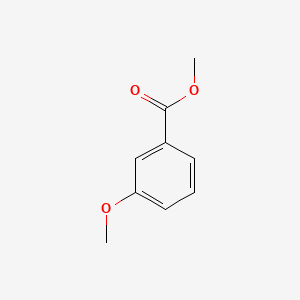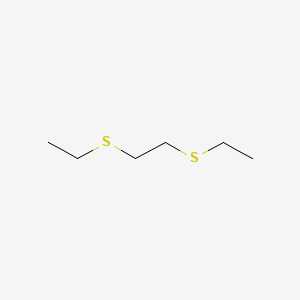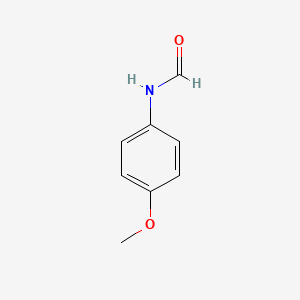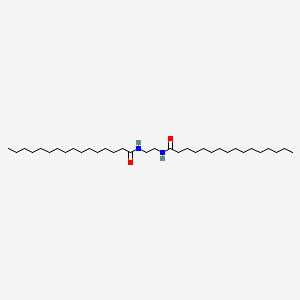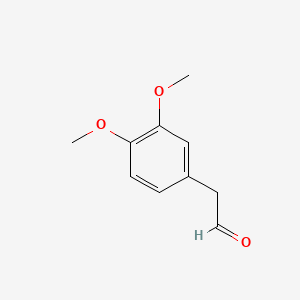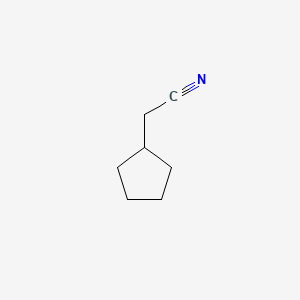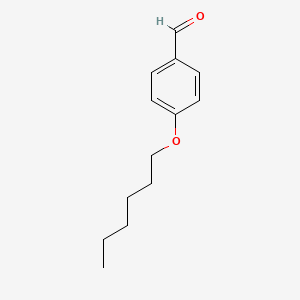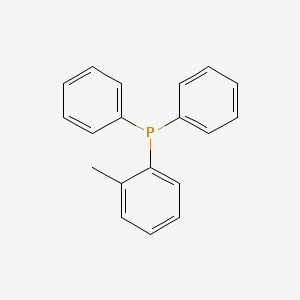
2-(4-Bromophenyl)-5-fluoroindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromophenyl)-5-fluoroindole is a heterocyclic compound that features both bromine and fluorine substituents on an indole ring. Indole derivatives are significant in medicinal chemistry due to their presence in various natural products and pharmaceuticals. The incorporation of bromine and fluorine atoms can enhance the biological activity and stability of the compound, making it a valuable target for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-5-fluoroindole typically involves the construction of the indole ring followed by the introduction of the bromine and fluorine substituents. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. Subsequent bromination and fluorination can be achieved using reagents such as bromine and Selectfluor, respectively .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-5-fluoroindole can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine and fluorine substituents can direct electrophilic substitution to specific positions on the indole ring.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The indole ring can be oxidized or reduced to form different derivatives, which can be useful in further functionalization.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Fluorination: Selectfluor or other electrophilic fluorinating agents.
Nucleophilic Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Scientific Research Applications
2-(4-Bromophenyl)-5-fluoroindole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals with potential anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: The compound can be used to study the effects of halogenated indoles on biological systems, including their interactions with enzymes and receptors.
Material Science: Indole derivatives are explored for their electronic properties and potential use in organic electronics and photovoltaics.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-5-fluoroindole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance binding affinity and selectivity. For example, the compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding pockets .
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenyl)indole: Lacks the fluorine substituent, which may result in different biological activity and stability.
5-Fluoroindole: Lacks the bromine substituent, which can affect its reactivity and binding properties.
2-(4-Chlorophenyl)-5-fluoroindole: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical and biological properties.
Uniqueness
2-(4-Bromophenyl)-5-fluoroindole is unique due to the combined presence of bromine and fluorine atoms, which can enhance its biological activity and stability compared to similar compounds. This makes it a valuable compound for developing new pharmaceuticals and studying the effects of halogenation on indole derivatives .
Properties
IUPAC Name |
2-(4-bromophenyl)-5-fluoro-1H-indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrFN/c15-11-3-1-9(2-4-11)14-8-10-7-12(16)5-6-13(10)17-14/h1-8,17H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKLXLIHCVKNII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(N2)C=CC(=C3)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[3-(acetylamino)phenyl]-3-chloropropanamide](/img/structure/B1346765.png)
